Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a hydroxy group, and the hydrogen atom at the ortho position is replaced by a 2,2,2-trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the trifluoroethoxy group, making it less lipophilic.
Methyl 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoate: Similar structure but with the hydroxy group at a different position.
Benzoic acid, 4-[(2,2,2-trifluoroethoxy)methyl]-, hydrazide: Contains a hydrazide group instead of an ester
Uniqueness
Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both the hydroxy and trifluoroethoxy groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H9F3O4 |
---|---|
Molekulargewicht |
250.17 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C10H9F3O4/c1-16-9(15)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
MIFXUGQXICBRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.